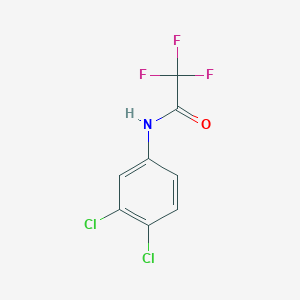

N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of “N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide” involves the reaction of 6-methyluracil with 2-chloromethyltiiran to afford 6-methyl-3-(thietan-3-yl)uracil. This is then reacted with N-(2,6-dichlorophenyl)-2-chloroacetamide .Scientific Research Applications

N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetamide has been used in various scientific research applications. It has been used as a reagent for the synthesis of various drugs, such as anti-fungal agents, anticonvulsants, and anti-inflammatory drugs. In addition, this compound has been used as a biochemical and physiological tool to study the effects of various drugs on biological systems. It has also been used to study the effects of various drugs on the nervous system, as well as to study the effects of various drugs on the cardiovascular system.

Mechanism of Action

Target of Action

N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetamide, also known as Propanil, primarily targets the photosynthetic electron transfer process in plants . It inhibits the Hill reaction in photosystem II (PSII), a crucial part of the photosynthesis process .

Mode of Action

The compound interacts with its targets by inhibiting the electron transport chain reaction in photosynthesis . This inhibition prevents the conversion of CO2 to carbohydrate precursors, thereby inhibiting the further development of the weed .

Biochemical Pathways

The affected pathway is the photosynthetic electron transfer process, specifically the Hill reaction in photosystem II . The downstream effects include the disruption of the plant’s ability to convert light energy into chemical energy, which is essential for growth and survival .

Pharmacokinetics

It’s worth noting that similar compounds like propanil are known to be rapidly metabolized in certain plants like rice, which contain high levels of the enzyme aryl acylamidase (aaa) .

Result of Action

The primary result of the compound’s action is the inhibition of plant growth, particularly in weeds . By disrupting the photosynthetic process, the compound prevents the plant from producing the energy it needs to grow .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the persistence of similar compounds like Propanil in soil and aquatic environments is a concern due to the potential accumulation of toxic degradation products . The compound’s efficacy can also be influenced by the presence of certain bacterial strains capable of degrading it .

Advantages and Limitations for Lab Experiments

The use of N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetamide in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is easy to use. In addition, it is non-toxic and has a low volatility, making it safe to use in laboratory experiments. However, this compound is not very stable and has a relatively short shelf life.

Future Directions

There are several potential future directions for research involving N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetamide. For example, further research could be conducted to better understand its mechanism of action, as well as to explore its potential applications in the development of new drugs. In addition, further research could be conducted to explore its potential applications in the study of the effects of various drugs on biological systems. Finally, further research could be conducted to explore the potential use of this compound in the development of new therapeutic agents.

Synthesis Methods

N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetamide can be synthesized by a variety of methods, including the reaction of 3,4-dichlorophenol with trifluoroacetic anhydride. It can also be synthesized through the reaction of 3,4-dichlorophenol with trifluoroacetic acid in the presence of a base such as triethylamine or pyridine. This reaction results in the formation of the corresponding trifluoroacetamide.

properties

IUPAC Name |

N-(3,4-dichlorophenyl)-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F3NO/c9-5-2-1-4(3-6(5)10)14-7(15)8(11,12)13/h1-3H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUUTXSUYHNAJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00879273 |

Source

|

| Record name | ACETAMIDE, N-(3,4-DICHLOROPHENYL)-2,2,2-TRIFLUOR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64694-85-5 |

Source

|

| Record name | ACETAMIDE, N-(3,4-DICHLOROPHENYL)-2,2,2-TRIFLUOR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

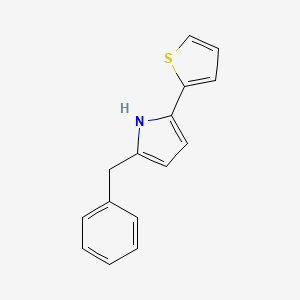

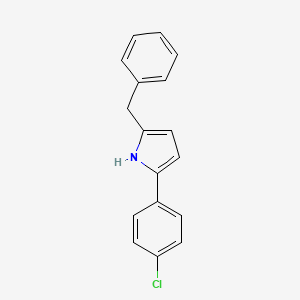

![2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95%](/img/structure/B6335828.png)

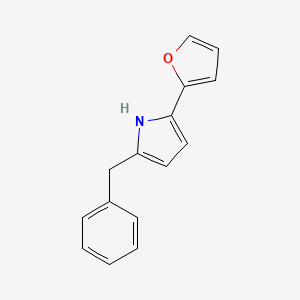

![2-Isopropyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335843.png)

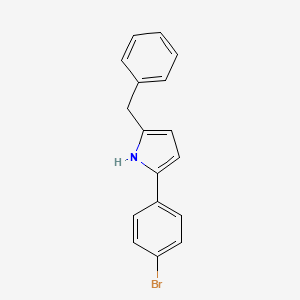

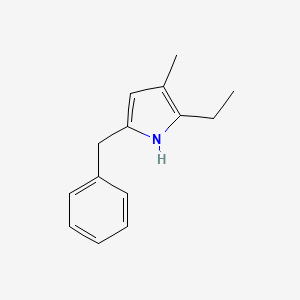

![3-[(5-Phenyl-1H-pyrrol-2-yl)methyl]-1H-indole](/img/structure/B6335868.png)

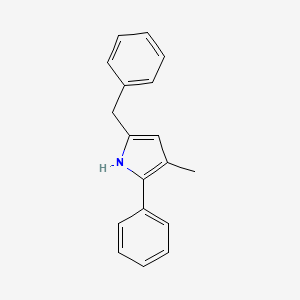

![2-Benzyl-5-[2-(5-benzyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6335886.png)